N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
Description
N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide is a synthetic indole derivative characterized by:
- An acetamide backbone with N,N-diethyl substitution.
- A 1H-indol-1-yl moiety at the acetamide’s α-position.
- A carbamoyl carbonyl group at the indole’s 3-position, further linked to a 3-(1H-imidazol-1-yl)propyl chain.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-3-26(4-2)20(28)15-27-14-18(17-8-5-6-9-19(17)27)21(29)22(30)24-10-7-12-25-13-11-23-16-25/h5-6,8-9,11,13-14,16H,3-4,7,10,12,15H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMGWCUKRXAJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents include diethylamine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The following compounds from the evidence share partial structural motifs with the target molecule:
Key Observations:
Indole Substitution Position :
- The target compound and ’s analog feature indole-1-yl substitution, whereas and derivatives are substituted at indole-3-yl . Positional differences significantly alter electronic properties and receptor binding profiles .
- For example, indole-1-yl substitution in the target compound may enhance steric accessibility for interactions with imidazole-targeted receptors compared to 3-yl analogs.
Functional Group Variations: The imidazole-propyl carbamoyl group in the target compound distinguishes it from ’s benzimidazole-propyl analog. The N,N-diethyl group on the acetamide backbone (target) contrasts with the N-carbamimidoyl group in ’s Compound 5, which may influence solubility and metabolic stability .
Synthetic Routes :
- The target compound’s synthesis likely involves HATU-mediated coupling (similar to ’s protocols) for introducing the carbamoyl carbonyl and imidazole-propyl chain .
- By comparison, ’s benzimidazole analog may require additional steps for benzimidazole ring formation, increasing synthetic complexity .
Hypothetical Pharmacological Implications
- Target vs.
- Target vs.
Spectroscopic and Analytical Comparisons
- 1H-NMR Profiles :
- ESI-MS Data :
Biological Activity
N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide is a complex compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the imidazole ring further enhances its pharmacological profile, as imidazole derivatives are recognized for their roles in various therapeutic areas.
Antiviral Activity
Research has indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in vitro. A study highlighted that certain N-heterocycles demonstrated effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM, suggesting that modifications in the molecular structure could enhance antiviral efficacy .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. A related study demonstrated that indole-based compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Research indicates that imidazole-containing compounds can act as selective antagonists at serotonin receptors, which are implicated in various psychotic disorders and migraines . This suggests that this compound may have therapeutic applications in neurology.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| 1 | Imidazole Derivatives | Antiviral | Inhibited RSV with EC50 values of 5–28 μM |
| 2 | Indole Derivatives | Anticancer | Induced apoptosis via caspase activation |
| 3 | N-Heterocycles | Enzyme Inhibition | Selective antagonism at serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
